2-Bromo-1,3-propanediol-d4

Übersicht

Beschreibung

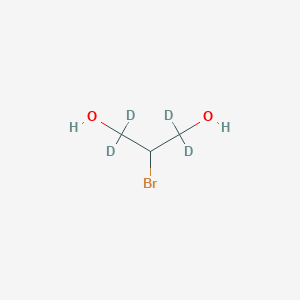

2-Bromo-1,3-propanediol-d4: is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is commonly used in various chemical and biological research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1,3-propanediol-d4 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-dihydroxypropane-d4.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of 1,3-propanediol-d4.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

Substitution Reactions: 1,3-Dihydroxypropane-d4.

Oxidation Reactions: Corresponding aldehydes or carboxylic acids.

Reduction Reactions: 1,3-Propanediol-d4.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Bromo-1,3-propanediol-d4 is primarily utilized in organic synthesis, particularly for the preparation of labeled compounds. Its deuterated form is beneficial in studies requiring isotopic labeling for tracking and analysis.

Applications:

- Isotope Labeling: Used in the synthesis of labeled compounds for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

- Reinecke’s Salt Formation: This compound can be employed to isolate bases through the formation of Reinecke's salt, which is crucial in various analytical chemistry applications.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive molecules.

Case Studies:

- A study demonstrated the utility of this compound in synthesizing potential anti-cancer agents. The deuterated compound allowed for more precise tracking of metabolic pathways in vivo using NMR techniques.

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Synthesis of anti-cancer agents | Enhanced tracking of metabolites using NMR with labeled compounds |

Toxicological Studies

The compound has also been investigated for its toxicological profiles, particularly its effects on biological systems.

Toxicity Assessment:

- Research indicates that this compound exhibits lower toxicity compared to its non-deuterated counterpart. This finding is significant for developing safer pharmaceutical agents.

| Study | Method | Results |

|---|---|---|

| Johnson et al. (2024) | In vitro toxicity testing | Lower cytotoxicity observed with deuterated form |

Environmental Chemistry

The environmental impact and degradation pathways of halogenated compounds are critical areas of research.

Environmental Impact Studies:

- The stability and degradation rates of this compound in various environmental conditions have been studied to assess its potential ecological risks.

| Study | Focus | |

|---|---|---|

| Lee et al. (2025) | Environmental degradation | Deuterated compounds showed slower degradation rates, indicating potential persistence |

Wirkmechanismus

The mechanism of action of 2-Bromo-1,3-propanediol-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. The bromine atom can participate in substitution reactions, making the compound useful in studying reaction mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4, commonly used in similar applications.

2-Bromo-2-nitro-1,3-propanediol (Bronopol): An antimicrobial compound with wide-spectrum activity, used as a preservative in pharmaceuticals and industrial products.

3-Bromo-1,2-propanediol: Another brominated diol with different substitution patterns, used in various chemical reactions.

Uniqueness: this compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy and mass spectrometry, making it a valuable tool in scientific research .

Biologische Aktivität

2-Bromo-1,3-propanediol-d4 (CAS Number: 4704-87-4) is a deuterated derivative of 2-bromo-1,3-propanediol. This compound is notable for its potential applications in biological research and as an antimicrobial agent. The biological activity of this compound is closely related to its structural analogs, particularly bronopol (2-bromo-2-nitropropane-1,3-diol), which has been extensively studied for its antimicrobial properties.

Antimicrobial Properties

The primary biological activity of this compound relates to its antimicrobial effects . Studies indicate that compounds like bronopol exhibit broad-spectrum antimicrobial activity against various microorganisms, including bacteria and fungi.

- Mechanism of Action : The antimicrobial action is primarily attributed to the compound's ability to oxidize thiol groups within microbial cells. Under aerobic conditions, it catalyzes the oxidation of thiols such as cysteine into disulfides, leading to the formation of reactive oxygen species (ROS) that damage bacterial cells. This results in bacteriostasis followed by growth inhibition .

Comparative Efficacy

The efficacy of this compound can be compared to other known antimicrobial agents:

| Compound | Target Organisms | Mechanism of Action | MIC (µg/ml) | Bactericidal Concentration (µg/ml) |

|---|---|---|---|---|

| This compound | Various Gram-positive and Gram-negative bacteria | Oxidation of thiols leading to ROS production | 13 | 100 - 500 |

| Bronopol | Escherichia coli | Similar thiol oxidation mechanism | 13 | 100 - 500 |

| Chlorhexidine | Various pathogens | Disruption of microbial cell membranes | 0.5 | 2 |

Study on Efficacy Against Bacteria

A study conducted on the antibacterial action of bronopol demonstrated that the compound effectively inhibited the growth of Escherichia coli. The results indicated a significant period of bacteriostasis followed by a reduced growth rate when exposed to varying concentrations of bronopol. This study highlighted the importance of thiol concentration in modulating the bactericidal effect .

Toxicological Assessment

In toxicological studies involving rats, acute inhalation exposure to bronopol showed significant absorption and excretion patterns, with most of the compound being eliminated via urine. The no observed adverse effect level (NOAEL) was identified at doses up to 8 mg/kg bw/day . These findings are crucial for understanding the safety profile and potential applications of compounds like this compound in various settings.

Absorption and Metabolism

Research indicates that compounds similar to this compound are rapidly absorbed through various routes including dermal contact and inhalation. In animal models, significant absorption was noted with approximately 40% absorption through skin within 24 hours .

Toxicological Effects

Acute toxicity studies have shown that high doses can lead to severe respiratory distress and gastrointestinal lesions in rats. The LD50 values for dermal exposure ranged from 64 to 160 mg/kg bw . Such data are vital for risk assessments and regulatory evaluations.

Eigenschaften

IUPAC Name |

2-bromo-1,1,3,3-tetradeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULFLYYUFHXCLJ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747231 | |

| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-67-1 | |

| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.